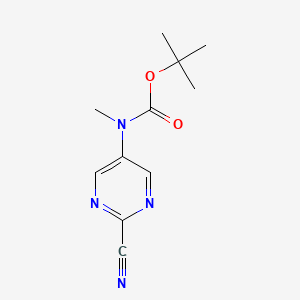![molecular formula C8H6BrFN2 B577700 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1311197-80-4](/img/structure/B577700.png)
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole
説明
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, and a methyl group at the 1st position. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
作用機序
Target of Action
Imidazole derivatives are known to interact with a wide range of targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
It is noted that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are stable under room temperature and can dissolve in regular organic solvents .
生化学分析
Biochemical Properties
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can affect cellular processes such as signal transduction and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell growth and survival, thereby altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution . These factors are important for understanding the pharmacodynamics and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of benzene-1,2-diamines with primary alcohols, catalyzed by a ruthenium complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ruthenium complexes for condensation reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
科学的研究の応用
5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials
類似化合物との比較
Similar Compounds
Similar compounds include other substituted imidazoles, such as:
- 5-Bromo-6-fluoro-1H-benzo[d]imidazole
- 5-Bromo-6-chloro-1-methyl-1H-benzo[d]imidazole
- 5-Fluoro-6-chloro-1-methyl-1H-benzo[d]imidazole .
Uniqueness
The uniqueness of 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with a methyl group, makes it a versatile compound for various applications.
特性
IUPAC Name |
5-bromo-6-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMVULBZDALTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716498 | |
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311197-80-4 | |
| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
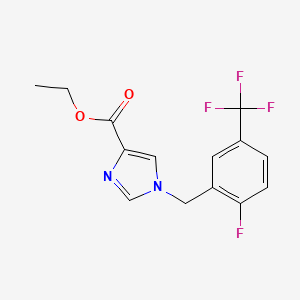
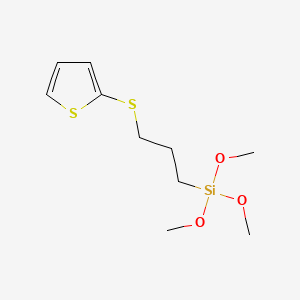
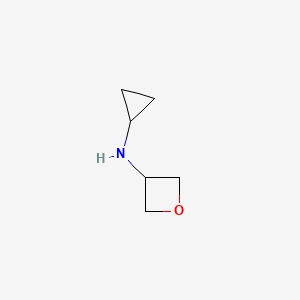


![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
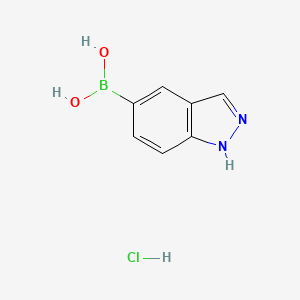
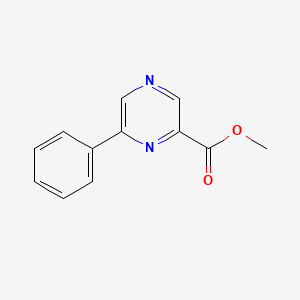
![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)
